Dimethylarsinate

Genetic Toxicology Mutagenicity Arsenic Speciation

Accurate arsenic speciation demands form-specific calibration standards. Dimethylarsinate (DMA) is the mandatory calibrant for quantifying this major urinary metabolite via HPLC-ICP-MS or HG-AFS; substitution with generic arsenicals yields invalid data due to distinct chromatographic behavior. • Mandatory for validated arsenic speciation protocols; enables ISO/IEC 17025 metrological traceability via NIST SRM 3031 • Well-characterized complete bladder carcinogen in rat models - the definitive test article for DMA-specific carcinogenicity studies • Distinct toxicity and analytical profile versus inorganic arsenic and MMA For R&D use only. Full QA documentation provided.

Molecular Formula C2H6AsO2-
Molecular Weight 136.99 g/mol
CAS No. 15132-04-4
Cat. No. B1200466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylarsinate
CAS15132-04-4
SynonymsAcid, Cacodylic
Acid, Dimethylarsinic
Cacodylate
Cacodylic Acid
Dimethylarsinate
Dimethylarsinic Acid
Molecular FormulaC2H6AsO2-
Molecular Weight136.99 g/mol
Structural Identifiers
SMILESC[As](=O)(C)[O-]
InChIInChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3,(H,4,5)/p-1
InChIKeyOGGXGZAMXPVRFZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylarsinate Procurement Guide


Dimethylarsinate (CAS 15132-04-4), the conjugate base of dimethylarsinic acid (commonly known as cacodylic acid), is a pentavalent organoarsenic compound with the formula (CH₃)₂AsO₂⁻. It is a major urinary metabolite of inorganic arsenic in humans and rodents and has a history of use as a non-selective herbicide [1]. Critically, this compound is no longer viewed merely as a detoxification product; it possesses distinct toxicological properties that differentiate it from both inorganic arsenicals and its monomethylated counterpart [2]. Its procurement is essential for research areas including arsenic speciation analysis, toxicology, and carcinogenicity studies.

Workflow Arsenic speciation standard for HPLC-ICP-MS, HG-AFS, and related methods
Model Use Rodent carcinogenicity and developmental toxicology research tool
Metrology SI-traceable NIST SRM for laboratory accreditation and quality assurance

Non-Substitutability of Dimethylarsinate


The toxicity, analytical behavior, and biological fate of arsenic are profoundly dependent on its molecular form [1]. Inorganic arsenicals like arsenite and arsenate are more acutely cytotoxic and genotoxic, but dimethylarsinate exhibits a distinct, delayed organ-specific toxicity profile, acting as a multi-organ tumor promoter and complete bladder carcinogen in rats, a property not shared by monomethylarsonic acid [2]. For analytical chemists, substitution is impossible as speciation protocols rely on the unique chromatographic and hydride generation characteristics of each species [3]. Therefore, substituting dimethylarsinate with a cheaper or more readily available arsenic compound would yield irrelevant, misleading, or entirely invalid experimental results.

Toxicity endpoint mismatch Inorganic arsenicals do not exhibit the same tumor-promotion or bladder carcinogenicity profile in rodent models; MMA lacks reported bladder carcinogenicity.
Analytical behavior divergence Chromatographic retention, hydride generation efficiency, and long-term sample stability differ markedly from arsenite and monomethyl species.
Developmental toxicity difference Reported developmental NOAEL is substantially lower than that of monomethylarsonic acid; model outcomes may shift if substituted.

Dimethylarsinate Differentiation Evidence


Genotoxic Potency in Mouse Lymphoma Assay

Dimethylarsinic acid (DMA) demonstrates significantly lower genotoxic potency compared to inorganic arsenicals. In the L5178Y/TK+/- mouse lymphoma assay, which detects a broad spectrum of genetic damage, DMA required a concentration of almost 10,000 μg/mL to induce a response. In direct contrast, the inorganic compounds sodium arsenite and sodium arsenate were active at concentrations of 1-2 μg/mL and 10-14 μg/mL, respectively [1]. This represents a >5,000-fold difference in active concentration between DMA and arsenite.

Genotoxic Potency
Head-to-head
~5,000× less potent vs. arsenite
Supports selection as a less genotoxic organic arsenic standard
L5178Y/TK+/- mouse lymphoma assay; reported active concentration ~10,000 μg/mL
Genetic Toxicology Mutagenicity Arsenic Speciation

Developmental Toxicity NOAEL in Rats

In Sprague-Dawley rats, the developmental toxicity No Observed Adverse Effect Level (NOAEL) for orally administered dimethylarsinic acid (DMA) was determined to be 12 mg/kg/day. This is notably lower than the NOAEL for monomethylarsonic acid (MMA), which was 100 mg/kg/day in the same species and study design [1]. At the higher dose of 36 mg/kg/day, DMA induced maternal and developmental toxicity, including a higher-than-spontaneous incidence of fetuses with diaphragmatic hernia.

Developmental NOAEL
Head-to-head
DMA NOAEL 12 mg/kg/day vs. MMA 100 mg/kg/day
8.3-fold lower NOAEL may support developmental toxicology model selection
Oral gavage, Sprague-Dawley rat, organogenesis period
Developmental and Reproductive Toxicology Risk Assessment Herbicide Safety

Endothelial Cell Cytotoxicity

In rat heart microvessel endothelial (RHMVE) cells, the acute cytotoxicity (LC50) of dimethylarsinic acid (DMA) is 2.54 mM. This indicates it is significantly less acutely toxic than the inorganic trivalent species, inorganic arsenite (iAs(III)), which has a reported LC50 of 36 μM (0.036 mM) in the same cell type [1]. This confirms the class-level inference that pentavalent organic arsenicals are far less acutely cytotoxic than inorganic trivalent forms.

Endothelial Cytotoxicity
Cross-study
LC50 2.54 mM vs. arsenite 0.036 mM; vs. MMA(V) 36.6 mM
Intermediate cytotoxicity supports vascular toxicology dose-range finding
Rat heart microvessel endothelial cells
Vascular Toxicology In Vitro Cytotoxicity Arsenic Metabolism

Bladder Carcinogenicity in Rats

A 2-year chronic feeding study in F344 rats demonstrated that dimethylarsinic acid (DMA) is a complete carcinogen, inducing papillomas and carcinomas specifically in the urinary bladder at dietary doses as low as 10-100 ppm [1]. In contrast, similar studies with monomethylarsonic acid (MMA) have not demonstrated carcinogenicity in rats or mice [2]. The carcinogenic mode of action for DMA involves urinary bladder cytotoxicity and regenerative cell proliferation, a process not observed with MMA.

Bladder Carcinogenicity
Head-to-head
Reported bladder carcinomas in rats; MMA not carcinogenic
Supports bladder cancer mechanism and model studies
2-year dietary study, F344 rats; urothelial cytotoxicity mode of action reported
Carcinogenicity Rodent Bioassay Mode of Action

Analytical Stability in Wastewater

A stability study on arsenic species in urban wastewater found that dimethylarsinate (DMA) remained stable over a 4-month period at all tested temperatures (+4°C, +20°C, and +40°C) [1]. This is in stark contrast to arsenite (As(III)), whose concentration in raw wastewater began to decrease after just 2 weeks of storage due to oxidation to arsenate (As(V)). This data confirms the superior long-term stability of the pentavalent methylated species in complex environmental matrices.

Sample Stability
Head-to-head
Stable >4 months in wastewater; arsenite degraded within 2 weeks
Supports long-term environmental monitoring and delayed analysis workflows
HPLC-HG-AFS; tested at 4 °C, 20 °C, 40 °C
Analytical Chemistry Sample Stability Environmental Monitoring

SI-Traceable Reference Materials

Dimethylarsinic acid is one of a select group of arsenic species for which a SI-traceable, higher-order certified reference material exists. NIST SRM 2669 (Arsenic Species in Frozen Human Urine) provides certified values for DMA with a 95% confidence level, listing concentrations ranging from 3.47 to 25.3 µg/L for Level I [1]. Additionally, NIST SRM 3031 serves as a primary calibration standard for DMA prepared gravimetrically in aqueous solution . This level of metrological traceability is not universally available for all minor arsenic metabolites.

SI-Traceable CRM
Class-level
NIST SRM 2669 (urine) and SRM 3031 (aqueous) available
Enables metrological traceability for accredited speciation analysis
Certified values listed in JCTLM database; review specific lot certificates
Metrology Reference Materials Quality Assurance

Dimethylarsinate Application Scenarios


Arsenic Speciation in Biological and Environmental Samples

Dimethylarsinate (DMA) is a mandatory calibration standard for any validated arsenic speciation method using HPLC-ICP-MS, HG-AFS, or similar techniques [6]. As a major urinary metabolite of inorganic arsenic, its accurate quantification is essential for human biomonitoring studies assessing exposure to contaminated drinking water or food. Furthermore, its proven long-term stability in aqueous samples [7] makes it a reliable reference point for environmental monitoring programs, allowing for the confident interpretation of data from field samples that may have experienced storage delays.

Rodent Models of Urinary Bladder Carcinogenesis

Due to its unique and well-characterized ability to act as a complete carcinogen in the rat urinary bladder [6], dimethylarsinate is the standard test article for mechanistic studies investigating the link between organic arsenicals and cancer. Research utilizing DMA is critical for elucidating the mode of action involving urothelial cytotoxicity and regenerative proliferation. It is an indispensable tool for dose-response, initiation-promotion, and chemoprevention studies focused on bladder cancer, where other organic arsenicals like MMA are not suitable due to their lack of carcinogenic activity in these models [7].

Metrological Traceability and Laboratory Quality Assurance

Laboratories seeking accreditation to ISO/IEC 17025 for trace element analysis must demonstrate metrological traceability to SI units. Procuring dimethylarsinate as part of a certified reference material like NIST SRM 2669 (urine matrix) or as a primary calibration standard like NIST SRM 3031 [6] fulfills this requirement. This is a non-negotiable procurement scenario for environmental, clinical, and food safety laboratories where the legal defensibility and inter-laboratory comparability of data are paramount.

Methylated Arsenic Species Differentiation

For research aiming to dissect the toxicity and metabolism of arsenic, dimethylarsinate serves as a critical comparator compound. Its intermediate acute cytotoxicity relative to inorganic arsenic and other methylated species [6] and its distinct developmental toxicity profile [7] allow researchers to perform dose-response and mechanistic studies that pinpoint the specific toxicological contributions of the dimethylated species. This is essential for developing physiologically based pharmacokinetic (PBPK) models and understanding the paradoxical role of methylation in arsenic-induced disease.

Application
Selection Property
Validation Focus
Arsenic speciation analysis
Reported long-term sample stability and distinct hydride generation behavior
Method validation, matrix stability review, and calibration linearity
Rodent bladder carcinogenesis models
Reported bladder carcinogen in chronic rat bioassays
Urothelial cytotoxicity and regenerative proliferation endpoint monitoring
Metrological traceability
NIST SRM availability (urine matrix and aqueous primary standard)
ISO/IEC 17025 accreditation and inter-laboratory comparability
Methylated species differentiation
Intermediate cytotoxicity and distinct developmental toxicity profile
Dose-response and PBPK model parameterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethylarsinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.